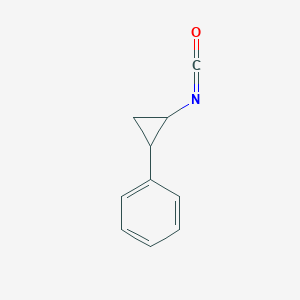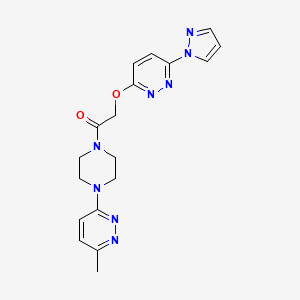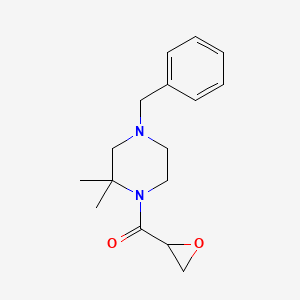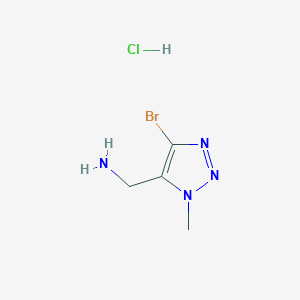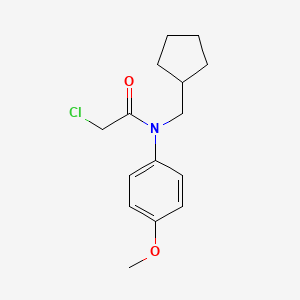
2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro group, a cyclopentylmethyl group, and a 4-methoxyphenyl group attached to an acetamide backbone. Its unique structure makes it a subject of interest for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of Cyclopentylmethylamine: Cyclopentanone is reacted with methylamine to form cyclopentylmethylamine.
Chloroacetylation: Cyclopentylmethylamine is then treated with chloroacetyl chloride to form 2-chloro-N-(cyclopentylmethyl)acetamide.
N-Substitution: Finally, the 2-chloro-N-(cyclopentylmethyl)acetamide is reacted with 4-methoxyaniline to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to improve yield and purity. Large-scale production would also require stringent safety measures due to the handling of reactive chemicals.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction reactions may involve the reduction of the chloro group to a hydrogen atom.
Substitution: Substitution reactions can occur at the chloro or amide groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide.
Reduction: 2-Hydroxy-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide.
Substitution: Various derivatives depending on the substituent introduced.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It can be used in biological studies to understand the interaction of chloro-substituted compounds with biological systems.
Industry: The compound may find use in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system or industrial process .
相似化合物的比较
2-Chloro-N-(cyclopentylmethyl)acetamide: Lacks the methoxyphenyl group.
N-(4-methoxyphenyl)acetamide: Lacks the chloro and cyclopentylmethyl groups.
2-Chloro-N-(phenyl)acetamide: Lacks the cyclopentylmethyl group.
Uniqueness: The presence of both the chloro group and the cyclopentylmethyl group in addition to the methoxyphenyl group makes this compound unique
This comprehensive overview provides a detailed understanding of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide, highlighting its synthesis, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-14-8-6-13(7-9-14)17(15(18)10-16)11-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBZQNKZMBFMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2CCCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
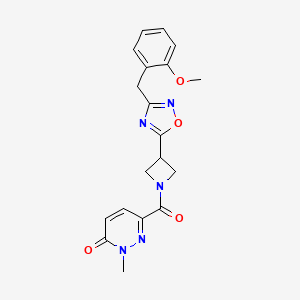
![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2987703.png)
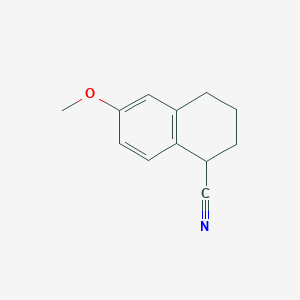
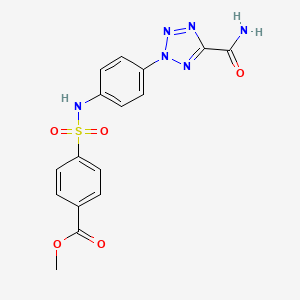
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2987710.png)
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2987712.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1H-indole-2-carboxamide](/img/structure/B2987714.png)
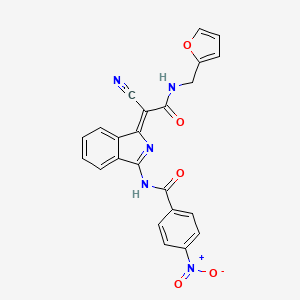
![2-chloro-N-(3-{[(pyridin-3-yl)methyl]amino}propyl)pyridine-4-carboxamide hydrochloride](/img/structure/B2987716.png)
